N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide
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Description
“N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide” is a complex organic compound. It likely contains a sulfamide group (-SO2NH2), which is a functional group consisting of a sulfur atom connected to two amide groups . The compound also likely contains a benzyl group (C6H5CH2-) and a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom linked to three fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide” were not found, related compounds have been synthesized through various methods. For instance, the compound “N-(3,5-Bis(trifluoromethyl)benzyl)stearamide” was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions .
Scientific Research Applications
Organic Synthesis and Amidation Reactions
The amide bond is a fundamental functional group in organic chemistry. N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide can serve as a precursor in amidation reactions, where it forms amide bonds. Researchers have explored its use in synthesizing various amides, including fatty acid amides (FAAs) . Notably, this compound can be prepared via a solventless direct amidation reaction, making it a practical choice for synthetic chemistry.
Nonlinear Optical Materials
N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide has been investigated for its nonlinear optical properties. In particular, related compounds like N-benzyl-3-nitroaniline have been synthesized and studied as potential materials for optical devices. These materials exhibit interesting optical behavior and may find applications in photonics and telecommunications .
Medicinal Chemistry and Drug Development
Amide-forming reactions play a crucial role in drug synthesis. N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide derivatives could serve as building blocks for designing novel pharmaceuticals. Researchers explore their potential as active pharmaceutical ingredients (APIs), insecticides, and bioactive molecules . The presence of amide groups in clinically approved drugs underscores their significance.
Biological Activity and Receptor Ligands
Fatty acid amides (FAAs) are essential in biological systems. N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide analogs may interact with receptors, such as cannabinoid CB1 and CB2 receptors, affecting physiological processes. For instance, N-arachidonoyltaurine activates calcium channels, while oleamide shows therapeutic potential for sleep disorders and pain management .
Computational Studies and Quantum Descriptors
Density functional theory (DFT) calculations have been employed to understand the electronic properties of N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide. Researchers compute molecular electrostatic potentials, vibrational frequencies, and energy levels (HOMO–LUMO) to predict its behavior . These insights aid in optimizing its applications.
properties
IUPAC Name |
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methylsulfamoyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)14-8-4-7-13(9-14)11-20-23(21,22)19-10-12-5-2-1-3-6-12/h1-9,19-20H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENMMTNFZOPHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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